molecular formula C29H26ClF4N3O5S2 B12413886 (2R)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-cyclopropyl-1-(4-fluorophenyl)sulfonyl-1',1'-dioxospiro[2H-indole-3,4'-thiane]-5-carboxamide

(2R)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-cyclopropyl-1-(4-fluorophenyl)sulfonyl-1',1'-dioxospiro[2H-indole-3,4'-thiane]-5-carboxamide

Cat. No.: B12413886
M. Wt: 672.1 g/mol
InChI Key: PZGSYNNVPNLHQG-AREMUKBSSA-N
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Description

The compound (2R)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-cyclopropyl-1-(4-fluorophenyl)sulfonyl-1’,1’-dioxospiro[2H-indole-3,4’-thiane]-5-carboxamide is a complex organic molecule with potential applications in pharmaceuticals and agrochemicals. Its structure includes a spiroindole-thiane core, a sulfonyl group, and various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:

    Formation of the pyridine intermediate: The synthesis begins with the preparation of 3-chloro-5-(trifluoromethyl)pyridine, which can be achieved through chlorination and trifluoromethylation reactions.

    Sulfonylation: The sulfonyl group is introduced via a sulfonyl chloride reagent under basic conditions.

    Spiroindole formation: The spiroindole core is formed through a cyclization reaction involving the indole precursor.

    Final coupling: The final step involves coupling the prepared intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: It can be used in the development of agrochemicals, such as herbicides or insecticides.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit enzymes or receptors involved in disease pathways. The trifluoromethyl and sulfonyl groups enhance its binding affinity and selectivity, allowing it to modulate biological processes effectively.

Comparison with Similar Compounds

Similar Compounds

  • **(2R)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-cyclopropyl-1-(4-chlorophenyl)sulfonyl-1’,1’-dioxospiro[2H-indole-3,4’-thiane]-5-carboxamide
  • **(2R)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-cyclopropyl-1-(4-methylphenyl)sulfonyl-1’,1’-dioxospiro[2H-indole-3,4’-thiane]-5-carboxamide

Uniqueness

The presence of the 4-fluorophenyl group in the target compound distinguishes it from similar compounds, potentially enhancing its biological activity and selectivity. The combination of the spiroindole-thiane core with the sulfonyl and trifluoromethyl groups contributes to its unique chemical and biological properties.

Properties

Molecular Formula

C29H26ClF4N3O5S2

Molecular Weight

672.1 g/mol

IUPAC Name

(2R)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-cyclopropyl-1-(4-fluorophenyl)sulfonyl-1',1'-dioxospiro[2H-indole-3,4'-thiane]-5-carboxamide

InChI

InChI=1S/C29H26ClF4N3O5S2/c30-23-14-19(29(32,33)34)15-35-24(23)16-36-27(38)18-3-8-25-22(13-18)28(9-11-43(39,40)12-10-28)26(17-1-2-17)37(25)44(41,42)21-6-4-20(31)5-7-21/h3-8,13-15,17,26H,1-2,9-12,16H2,(H,36,38)/t26-/m1/s1

InChI Key

PZGSYNNVPNLHQG-AREMUKBSSA-N

Isomeric SMILES

C1CC1[C@@H]2C3(CCS(=O)(=O)CC3)C4=C(N2S(=O)(=O)C5=CC=C(C=C5)F)C=CC(=C4)C(=O)NCC6=C(C=C(C=N6)C(F)(F)F)Cl

Canonical SMILES

C1CC1C2C3(CCS(=O)(=O)CC3)C4=C(N2S(=O)(=O)C5=CC=C(C=C5)F)C=CC(=C4)C(=O)NCC6=C(C=C(C=N6)C(F)(F)F)Cl

Origin of Product

United States

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